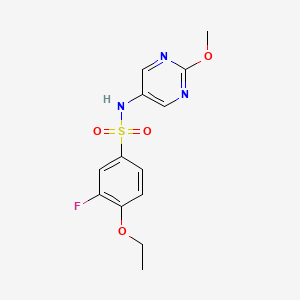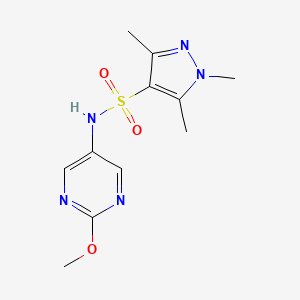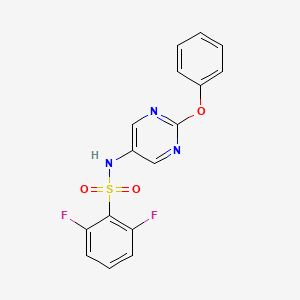
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide (FPBS) is a novel fluorinated sulfonamide compound that has recently been identified as a potential therapeutic agent for a variety of diseases. Its unique chemical structure and properties make it an attractive target for drug discovery and development. FPBS has been studied for its potential applications in cancer, cardiovascular diseases, diabetes, and other diseases.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide has been studied for its potential applications in cancer, cardiovascular diseases, diabetes, and other diseases. In cancer research, this compound has been found to have anti-proliferative activity against several cancer cell lines, including breast and prostate cancer cell lines. In cardiovascular research, this compound has been shown to reduce the risk of atherosclerosis and improve endothelial function. In diabetes research, this compound has been found to reduce blood glucose levels and improve insulin sensitivity. In addition, this compound has been studied for its potential anti-inflammatory, anti-oxidative, and antioxidant properties.
Mecanismo De Acción
The exact mechanism of action of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is not yet fully understood. However, it is thought to act by modulating the activity of several enzymes involved in the biosynthesis of proteins and lipids, as well as by inhibiting the activity of certain enzymes involved in the metabolism of fatty acids and carbohydrates. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound exerts anti-proliferative, anti-inflammatory, anti-oxidative, and antioxidant properties. In vivo studies have demonstrated that this compound can reduce the risk of atherosclerosis, improve endothelial function, reduce blood glucose levels, and improve insulin sensitivity. In addition, this compound has been found to have anti-cancer activity against several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a relatively new compound, and as such, there are both advantages and limitations to using it in laboratory experiments. On the one hand, this compound has a relatively low cost and is easy to synthesize, making it a good choice for laboratory experiments. On the other hand, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound on a given system. In addition, the effects of this compound on a given system can vary depending on the concentration used and the duration of the experiment.
Direcciones Futuras
There are several potential future directions for research on 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide. One potential direction is to further investigate the mechanism of action of this compound and to identify additional biochemical and physiological effects. In addition, further research is needed to understand the effects of this compound on different types of cancers and other diseases. Furthermore, additional research is needed to identify the optimal dosage and duration of treatment for different diseases. Finally, further research is needed to identify potential adverse effects of this compound and to develop strategies to mitigate them.
Métodos De Síntesis
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide can be synthesized from 4-fluoro-N-(2-phenoxybenzyl)benzene-1-sulfonamide (FPBBS) by reaction with an appropriate amine. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The reaction proceeds via a nucleophilic aromatic substitution mechanism, with the amine acting as a nucleophile and the sulfonamide group acting as an electrophile. The reaction is typically complete within 1-2 hours.
Propiedades
IUPAC Name |
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICQDKNARZQKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)
![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)
![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)




![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)
![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)